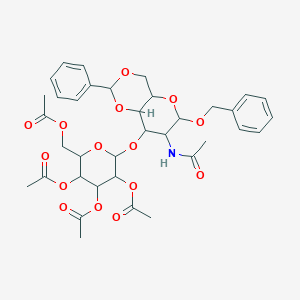

Benzyl2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside

Description

Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-α-D-galactopyranoside (CAS: 3809-10-7) is a highly acetylated galactopyranoside derivative extensively utilized in glycobiology and synthetic carbohydrate chemistry. Its molecular formula is C₃₃H₄₃NO₁₇, with a molecular weight of 725.71 g/mol. The compound features a 2-acetamido-2-deoxy-α-D-galactopyranosyl core modified with acetyl protecting groups at positions 4 and 6, while the galactopyranosyl moiety at position 3 is fully acetylated (2,3,4,6-tetra-O-acetyl). This structural design enhances its stability during glycosylation reactions, making it a critical intermediate for synthesizing complex oligosaccharides and glycoconjugates .

Properties

Molecular Formula |

C36H43NO15 |

|---|---|

Molecular Weight |

729.7 g/mol |

IUPAC Name |

[6-[(7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C36H43NO15/c1-19(38)37-28-31(52-36-33(48-23(5)42)32(47-22(4)41)30(46-21(3)40)26(50-36)17-43-20(2)39)29-27(18-45-34(51-29)25-14-10-7-11-15-25)49-35(28)44-16-24-12-8-6-9-13-24/h6-15,26-36H,16-18H2,1-5H3,(H,37,38) |

InChI Key |

SFCZXSUFIPUMPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Biological Activity

Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-α-D-galactopyranoside is a complex glycoside compound notable for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₃₃H₄₃N O₁₇

- Molecular Weight : 725.69 g/mol

- CAS Number : 3809-10-7

- Purity : Minimum 95% by HPLC

The structure features multiple acetyl groups and a galactopyranosyl moiety, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-α-D-galactopyranoside exhibits various biological activities:

- Inhibition of Nitric Oxide Production :

-

Antioxidant Properties :

- The compound has been associated with antioxidant activity, potentially reducing oxidative stress in cellular models. This property may contribute to its protective effects against inflammatory diseases.

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens. However, detailed mechanisms and efficacy need further exploration.

Case Studies and Research Findings

Several studies have investigated the biological activity of this glycoside:

Study 1: Nitric Oxide Inhibition

A study synthesized various analogues of glycosphingolipids and evaluated their effects on NO production. The results indicated that structural features significantly influenced the inhibitory activity against LPS-induced NO release. Compounds with specific sugar linkages showed enhanced activity compared to others .

Study 2: Antioxidant Mechanisms

Research into the antioxidant capabilities of acetylated glycosides highlighted their potential in mitigating oxidative damage in cellular systems. The presence of multiple hydroxyl groups in the sugar moieties enhances their radical scavenging ability .

Data Table: Biological Activities of Benzyl 2-Acetamido-4,6-Di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-α-D-galactopyranoside

| Biological Activity | Concentration (μM) | Effect Observed |

|---|---|---|

| Nitric Oxide Inhibition | 50 | ~20% reduction in NO release |

| Nitric Oxide Inhibition | 100 | Comparable activity to positive control |

| Antioxidant Activity | N/A | Significant reduction in oxidative stress |

| Antimicrobial Activity | N/A | Preliminary evidence against pathogens |

Comparison with Similar Compounds

(a) Benzyl 2-Acetamido-2-deoxy-4,6-O-benzylidene-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-galactopyranoside (CAS: 86327-84-6)

- Molecular Formula: C₃₆H₄₃NO₁₅

- Key Differences : Replaces the 4,6-di-O-acetyl groups with a benzylidene acetal (4,6-O-benzylidene). This cyclic protecting group increases steric hindrance, altering solubility and reactivity. Benzylidene groups are more resistant to acidic hydrolysis compared to acetyl groups, making this compound suitable for stepwise deprotection strategies .

- Applications : Used in selective glycosylations where temporary protection of hydroxyl groups is required .

(b) Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside (CAS: 4171-69-1)

- Molecular Formula: C₃₆H₃₉NO₆

- Key Differences: Features benzyl instead of acetyl groups at positions 3, 4, and 4. Benzyl groups are bulkier and require harsher conditions (e.g., hydrogenolysis) for removal. This compound is less polar, enhancing its solubility in organic solvents like dichloromethane .

- Applications: Serves as a glycosyl donor in flu virus neuraminidase inhibitor synthesis .

Analogs with Modified Sugar Moieties

(a) Benzyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside (CAS: 50692-66-5)

- Molecular Formula: C₂₁H₃₁NO₁₁

- Key Differences: Replaces the acetylated galactopyranosyl group with a non-acetylated β-D-galactopyranosyl moiety. The lack of acetyl groups reduces steric protection, increasing susceptibility to enzymatic degradation.

- Applications : Used to study carbohydrate-protein interactions in lectin binding assays .

(b) Allyl 2,4,6-tri-O-benzoyl-β-D-galactopyranoside

- Molecular Formula : C₃₃H₃₀O₈ (from )

- Key Differences : Substitutes acetyl with benzoyl groups and uses an allyl aglycone. Benzoyl groups are electron-withdrawing, stabilizing the glycosidic bond against acid hydrolysis. The allyl group allows for orthogonal deprotection via palladium-catalyzed removal .

- Applications : Employed in iterative oligosaccharide synthesis due to its tunable reactivity .

Physicochemical and Reactivity Comparison

Q & A

Q. Q1. What are the common synthetic strategies for preparing this compound, and how are glycosylation reactions optimized?

A: The synthesis typically involves sequential protection/deprotection steps and glycosylation using trichloroacetimidate donors. For example:

- Protection strategies : Benzylidene groups (e.g., 4,6-O-benzylidene) are used to block hydroxyl groups, enabling regioselective acetylation .

- Glycosylation : Trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate) are activated under mild acidic conditions to form β-glycosidic bonds. Yields are optimized using catalysts like sym-collidine or 2,6-dimethylpyridinium perchlorate .

- Deprotection : Final steps involve hydrogenolysis (e.g., Pd/C) or acid hydrolysis to remove benzyl/benzylidene groups .

Q. Q2. What analytical techniques are critical for confirming the compound’s stereochemistry and purity?

A:

- NMR spectroscopy : ¹H and ¹³C NMR are used to verify glycosidic bond configurations (e.g., α/β anomers) and acetyl group positions. For example, coupling constants (J₁,₂ ~3–4 Hz for α-linkages; ~7–8 Hz for β-linkages) distinguish anomeric configurations .

- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for related galactopyranosyl derivatives .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges during acetylation or glycosylation be addressed?

A: Regioselectivity is controlled through:

- Temporary protecting groups : Benzylidene rings (e.g., 4,6-O-benzylidene) direct acetylation to the 3-O-position, as seen in intermediates for Lewis antigen synthesis .

- Catalytic systems : Barium oxide/barium hydroxide enhances benzylation selectivity in N,N-dimethylformamide (DMF), favoring 3-O-allylation over competing sites .

- Donor reactivity : Electron-deficient trichloroacetimidate donors improve β-selectivity in glycosylation, leveraging neighboring group participation from acetyl groups .

Q. Q4. What factors explain contradictions in reported glycosylation yields for this compound?

A: Discrepancies arise from:

- Solvent effects : High-temperature reactions in chlorobenzene improve donor activation but may degrade heat-sensitive acceptors .

- Catalyst choice : sym-Collidine minimizes side reactions (e.g., orthoester formation) compared to pyridine-based catalysts .

- Acceptor flexibility : Rigid benzylidene-protected acceptors (e.g., 4,6-O-benzylidene) reduce steric hindrance, enhancing yields up to 81% .

Q. Q5. How can this compound be applied to study carbohydrate-protein interactions in biomedical research?

A:

- Glycoconjugate synthesis : It serves as a key intermediate for synthesizing Lewis<sup>X</sup> and sialyl-Lewis<sup>X</sup> epitopes, which are critical for studying lectin-mediated cell adhesion .

- Enzymatic assays : Used in UDP-GlcNAc transferase assays to probe glycosyltransferase specificity in mucosal glycoproteins .

- Immunostimulant development : Derivatives have been incorporated into toll-like receptor (TLR) agonists for vaccine adjuvants .

Methodological Best Practices

Q. Q6. What steps ensure reproducibility in large-scale synthesis of this compound?

A:

- Purification : Column chromatography with chloroform/acetone (11.5:1 v/v) resolves disaccharide byproducts .

- Quality control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and validate intermediates via melting point (e.g., 256–261°C decomposition for benzylidene derivatives) .

- Scale-up : Use molecular sieves (4 Å) to maintain anhydrous conditions during glycosylation .

Q. Q7. How can computational modeling complement experimental studies of this compound?

A:

- Conformational analysis : Density functional theory (DFT) predicts puckering coordinates (e.g., Cremer-Pople parameters) for pyranose rings, aiding NMR assignments .

- Docking studies : Molecular dynamics simulations predict binding modes with lectins or antibodies, guiding structure-activity relationship (SAR) studies .

Troubleshooting and Data Interpretation

Q. Q8. How should researchers address unexpected byproducts in glycosylation reactions?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.